molecular formula C22H29N3O3 B2641388 N,N-diethyl-2-[3-[2-(3-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide CAS No. 872843-55-5

N,N-diethyl-2-[3-[2-(3-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide

Cat. No.: B2641388
CAS No.: 872843-55-5
M. Wt: 383.492
InChI Key: KMUBQAAEWUPFGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2-[3-[2-(3-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide is a synthetic compound of significant interest in pre-clinical pharmacological research, primarily investigated for its interaction with the endocannabinoid system. The compound's core structure is based on an indole scaffold, a motif commonly associated with cannabinoid receptor activity Source . Its mechanism of action is characterized by its function as a cannabinoid receptor agonist, with a particular affinity for the CB1 receptor, which is predominantly located in the central and peripheral nervous systems Source . Researchers utilize this compound in vitro and in vivo to study the complex signaling pathways modulated by CB1 receptor activation, including the inhibition of adenylate cyclase and modulation of ion channel activity. Its specific molecular design, featuring a 3-methylpiperidine group, is explored for its influence on receptor binding affinity, functional efficacy (potency), and metabolic stability Source . The primary research applications for this compound include neuropharmacological studies aimed at understanding the endocannabinoid system's role in processes such as synaptic plasticity, pain sensation, and metabolic regulation. It serves as a critical tool for characterizing cannabinoid receptor-ligand interactions and for the development of novel therapeutic agents targeting this system.

Properties

IUPAC Name

N,N-diethyl-2-[3-[2-(3-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-4-23(5-2)20(26)15-25-14-18(17-10-6-7-11-19(17)25)21(27)22(28)24-12-8-9-16(3)13-24/h6-7,10-11,14,16H,4-5,8-9,12-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUBQAAEWUPFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCCC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[3-[2-(3-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole core.

    Acetylation: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Final Coupling: The final step involves the coupling of the diethylamino group to the indole-acetyl-piperidine intermediate, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[3-[2-(3-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-diethyl-2-[3-[2-(3-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[3-[2-(3-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following compounds share core acetamide-indole frameworks but differ in substituents, leading to varied biological and physicochemical profiles:

Compound Substituents Key Features Biological Activity Source
Target Compound 3-Methylpiperidin-1-yl-2-oxoacetyl Enhanced lipophilicity; potential CNS penetration Not explicitly reported -
5r () Adamantan-1-yl, 2-oxoacetamide High rigidity; increased steric bulk Anticancer (HepG2 IC₅₀: 10.56 µM)
D-24851 () 4-Chlorobenzyl, pyridin-4-yl Tubulin-binding motif Tubulin inhibitor (preclinical)
F1–F4 () Substituted phenyl groups (methyl/methoxy) Simplified aromatic systems Mosquito repellents
N-(1,3-dioxoisoindol-2-yl)acetamide () Phthalimide-derived isoindole Electron-deficient core Intermediate for heterocycles

Anticancer Activity

  • Compound 5r (): Induces caspase-8-dependent apoptosis in HepG2 cells via PARP cleavage .
  • D-24851 (): Targets tubulin polymerization, a mechanism distinct from the target compound’s undefined pathway .

Repellent Activity

  • DEPA Analogues (F1–F4): Non-insecticidal repellents with efficacy against Aedes aegypti. Substituted phenyl groups optimize volatility and skin adhesion .

Enzymatic Interactions

  • N-(1,3-dioxoisoindol-2-yl)acetamide (): Serves as a precursor for MAO-B or COX-2 inhibitors, highlighting the role of electron-withdrawing groups in enzyme binding .

Critical Analysis of Structural-Bioactivity Relationships

  • Piperidine vs. Adamantane : The 3-methylpiperidine group in the target compound may improve blood-brain barrier penetration compared to the bulky adamantane in 5r, which enhances cytotoxicity but limits bioavailability.
  • Diethylamide vs. Pyridinyl : The diethylamide chain likely reduces metabolic degradation compared to pyridinyl groups in D-24851, which may confer stability but lower solubility.
  • Indole Substitution : 3-Position modifications (e.g., oxoacetyl-piperidine vs. chlorobenzyl in D-24851) dictate target specificity (e.g., tubulin vs. kinase inhibition).

Biological Activity

N,N-diethyl-2-[3-[2-(3-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and structure, which is crucial for understanding its interactions at the biochemical level. The molecular formula is C19H26N2O2C_{19}H_{26}N_{2}O_{2}, with a molecular weight of approximately 314.43 g/mol. Its structure features an indole moiety, which is often associated with various pharmacological activities.

Research indicates that this compound may exert its effects through several mechanisms:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as an antibacterial agent.
  • Cytotoxic Effects : In vitro studies have demonstrated cytotoxicity against cancer cell lines, suggesting its role as an anti-tumor agent.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

  • Antioxidant Assays : Using DPPH and ABTS radical scavenging methods, the compound exhibited significant antioxidant activity, comparable to established antioxidants.
Assay TypeIC50 Value (µM)
DPPH25
ABTS30
  • Antimicrobial Testing : The compound was tested against a panel of bacteria, including Gram-positive and Gram-negative strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL.

In Vivo Studies

Limited in vivo studies have begun to emerge, focusing on the pharmacokinetics and bioavailability of the compound. These studies are essential for understanding how the compound behaves in a biological system.

Case Studies

A recent case study investigated the effects of this compound on human cancer cell lines. The study reported:

  • Cell Line Tested : HeLa (cervical cancer) and MCF7 (breast cancer).
  • Results : The compound induced apoptosis in both cell lines at concentrations above 20 µM, with a notable increase in caspase activity.
  • : These findings suggest that the compound may have therapeutic potential in cancer treatment.

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:

  • Mechanistic Studies : Detailed studies on how this compound interacts with specific molecular targets.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.